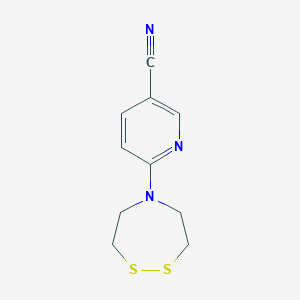
7-(diethylamino)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 7-(diethylamino)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one is a multifaceted molecule with notable applications and unique chemical properties. The compound features a chromenone backbone substituted with a diethylamino group and a 3-phenyl-1,2,4-oxadiazole moiety. This structure grants it potential in various scientific fields, particularly in medicinal chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Initial Synthesis: The synthesis typically starts with the preparation of 3-(3-phenyl-1,2,4-oxadiazol-5-yl) chromen-2-one. This involves the condensation of 3-phenyl-1,2,4-oxadiazol-5-amine with salicylaldehyde under acidic or basic conditions to form the chromenone backbone.
Substitution Reaction: The chromenone intermediate is then subjected to an electrophilic substitution reaction with diethylamine to introduce the diethylamino group at the 7-position. This step generally employs a catalyst like palladium or copper and occurs under moderate temperatures (50-80°C) in a polar aprotic solvent such as DMF (dimethylformamide).
Industrial Production Methods: Large-scale industrial production requires optimization of reaction conditions to enhance yield and purity. This includes:
Reagent Purity: Ensuring high purity of diethylamine and 3-phenyl-1,2,4-oxadiazol-5-amine.
Reaction Environment: Utilizing continuous flow reactors to maintain optimal temperatures and reaction times.
Catalyst Recovery: Implementing efficient recovery and reuse of catalysts to reduce costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation to introduce hydroxyl groups or other functional groups, typically using oxidizing agents like m-chloroperbenzoic acid.
Reduction: Reduction reactions may employ agents such as sodium borohydride or hydrogen gas in the presence of a catalyst to yield amine derivatives.
Substitution: Various nucleophilic substitution reactions can replace the diethylamino or oxadiazol moieties with other groups, expanding its utility.
Common Reagents and Conditions:
Oxidizing Agents: m-chloroperbenzoic acid, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, hydrogen gas with platinum or palladium catalysts.
Solvents: DMF, dichloromethane, ethanol.
Major Products Formed:
Hydroxylated Derivatives: Introduction of hydroxyl groups enhances solubility and reactivity.
Aminated Products: Amines or other nitrogen-containing groups offer additional binding sites for metal ions or biomolecules.
Aplicaciones Científicas De Investigación
The compound 7-(diethylamino)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one holds significant value across several disciplines:
Chemistry:
Fluorescent Probes: Due to its unique structure, it acts as a fluorophore in detecting metal ions or pH changes in chemical and biological systems.
Biology:
Bioimaging: Its fluorescent properties enable visualization of cellular and subcellular structures in live cell imaging techniques.
Enzyme Inhibition Studies: Potential inhibitor for enzymes involved in disease pathways, aiding drug discovery.
Medicine:
Anticancer Agents: Preliminary studies indicate its ability to disrupt cancer cell proliferation, making it a candidate for chemotherapy drugs.
Antimicrobial Properties: Effective against a range of bacterial and fungal strains, with potential application in treating infections.
Industry:
Dye and Pigment Industry: Utilized in the development of dyes with specific fluorescence for textiles and plastics.
Optoelectronics: Component in the fabrication of organic light-emitting diodes (OLEDs) due to its electroluminescent properties.
Mecanismo De Acción
The mechanism by which the compound exerts its effects varies by application:
Fluorescent Probes:
The diethylamino group enhances electron-donating ability, altering fluorescence properties upon interaction with target ions or molecules.
Bioimaging:
Its chromenone backbone allows high-affinity binding to biomolecular structures, emitting fluorescence upon excitation, thereby tagging specific cellular components.
Enzyme Inhibition:
The oxadiazole ring mimics natural enzyme substrates, competitively inhibiting enzymatic activity and disrupting metabolic pathways in pathogens or cancer cells.
Comparación Con Compuestos Similares
Several compounds share structural similarities but differ in their functional groups and applications:
7-(diethylamino)-3-(2-hydroxybenzyl)-2H-chromen-2-one:
Lacks the oxadiazole ring, used primarily as a pH indicator.
3-(3-phenyl-1,2,4-oxadiazol-5-yl)coumarin:
Lacks the diethylamino group, utilized in the synthesis of more complex heterocyclic compounds.
7-(diethylamino)-4-methylcoumarin:
Similar fluorescence properties, used in laser dyes and as a fluorophore in biochemical assays.
Each compound's unique substitutions confer specific advantages for particular applications, making 7-(diethylamino)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)-2H-chromen-2-one noteworthy for its diverse range of functionalities and applications.
There you have it—a detailed dive into the fascinating world of this compound! What do you think?
Propiedades
IUPAC Name |
7-(diethylamino)-3-(3-phenyl-1,2,4-oxadiazol-5-yl)chromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O3/c1-3-24(4-2)16-11-10-15-12-17(21(25)26-18(15)13-16)20-22-19(23-27-20)14-8-6-5-7-9-14/h5-13H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGGYVUDYCGHHIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
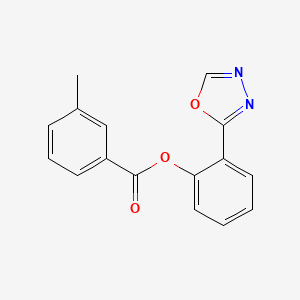
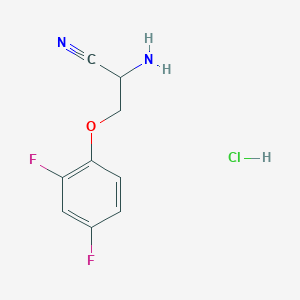
![2-chloro-N-[2-(dimethylamino)pyrimidin-5-yl]-6-fluorobenzamide](/img/structure/B2960384.png)
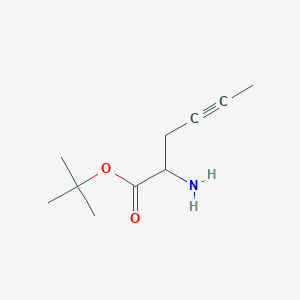
![ethyl (2Z)-2-({4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]benzoyl}imino)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-benzothiazole-6-carboxylate](/img/structure/B2960388.png)
![N-[4-({6,9-dimethyl-10-oxo-2-oxa-9-azatricyclo[9.4.0.0^{3,8}]pentadeca-1(11),3(8),4,6,12,14-hexaen-13-yl}sulfamoyl)phenyl]butanamide](/img/structure/B2960389.png)
![1-methyl-N-({pyrazolo[1,5-a]pyridin-3-yl}methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2960391.png)
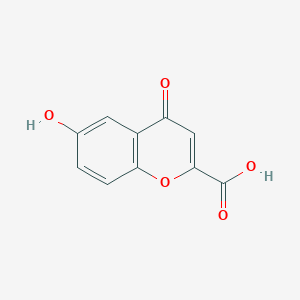
![2-fluoro-N-[4-(5-methoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2960394.png)
![2-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole-1,3-dione](/img/structure/B2960396.png)
![N-[2-(morpholin-4-yl)-2-(naphthalen-1-yl)ethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2960398.png)
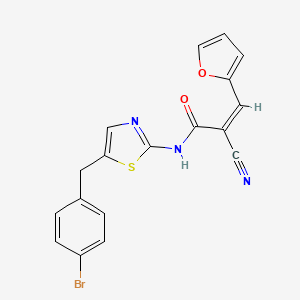
![3-methyl-2-oxo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2960402.png)
